molecular formula C16H23FN2O2 B1452471 Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate CAS No. 188975-15-7

Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate

Cat. No. B1452471
M. Wt: 294.36 g/mol
InChI Key: JYTFREFXHAFMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate is a type of aryl piperidine . It is a semi-flexible linker used in PROTAC development for targeted protein degradation .


Synthesis Analysis

The synthesis of this compound involves specific precursor chemicals . It is noted that the precursors used in the synthesis of such compounds have been placed under international control to prevent their diversion from licit industry .


Molecular Structure Analysis

The molecular formula of Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate is C16H23FN2O2 . The InChI code for this compound is 1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3 .


Chemical Reactions Analysis

This compound is a precursor that can be used for the manufacture of fentanyl and its analogues . It is involved in the synthesis routes used in illicit fentanyl manufacture .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 294.37 . It is a powder at room temperature .

Scientific Research Applications

  • Condensation Reactions

    One derivative was synthesized through a condensation reaction involving carbamimide and 3-fluorobenzoic acid, employing certain reagents under basic conditions. This method was utilized for the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate (Sanjeevarayappa et al., 2015).

  • Modified Bruylants Approach

    Another derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was prepared using this approach, indicating its versatility in synthesizing sterically congested piperazine derivatives (Gumireddy et al., 2021).

  • Intermediate Synthesis

    Certain derivatives serve as important intermediates in the synthesis of biologically active compounds, like crizotinib. The synthetic process involves several steps starting from specific starting materials, showcasing the compound's significance in complex synthetic routes (Kong et al., 2016).

Characterization Techniques The synthesized compounds are characterized using various techniques to confirm their structure and purity:

  • Spectroscopic Evidence

    Techniques like LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis are used. Additionally, single crystal XRD data is often employed to further confirm the structure of the synthesized compounds, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate (Sanjeevarayappa et al., 2015).

  • X-Ray Diffraction Studies

    These studies provide detailed insights into the molecular structure and crystal packing of the synthesized compounds, contributing significantly to the understanding of their chemical properties and potential applications (Gumireddy et al., 2021).

Safety And Hazards

This compound is classified under GHS07 and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

This compound is useful in the development of PROTACs for targeted protein degradation . The future directions of this compound could involve further exploration of its use in the development of new drugs and therapeutic strategies .

properties

IUPAC Name

tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-6-11(7-9-19)13-5-4-12(18)10-14(13)17/h4-5,10-11H,6-9,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTFREFXHAFMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

A mixture of 3,6-dihydro-4-[4-amino-2-fluorophenyl]-1(2H)-pyridinecarboxylic acid 1,1-dimethylethyl ester (EXAMPLE 20, Step 3, 11.44 g) and 10% palladium-on-carbon (4 g) in methanol (400 mL) in four Parr bottles is shaken on the Parr apparatus under a hydrogen atmosphere at 40 psi for two hours, the catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to give the 4-[4-amino-2-fluorophenyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester intermediate. A mixture of this intermediate (11.17 g) and sodium bicarbonate (6.57 g) in dry tetrahydrofuran (390 mL) is treated with benzyl chloroformate (5.86 mL), and the resulting mixture is stirred at ambient temperature for 15 hours and washed with water (200 mL). The aqueous phase is extracted with methylene chloride (150 mL), and the combined organic phase is washed with saline (50 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude product which is chromatographed on silica gel (70-230 mesh, 800 g), eluting with a gradient of ethyl acetate/hexane (15/85-25/75). Pooling and concentration of those fractions with an Rf=0.38 by TLC (ethyl acetate/hexane, 25/75) gives the title compound, mp 96-98° C.
Name
3,6-dihydro-4-[4-amino-2-fluorophenyl]-1(2H)-pyridinecarboxylic acid 1,1-dimethylethyl ester
Quantity
11.44 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-(2-fluoro-4-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (A27) (0.391 g, 1.20 mmol) in EtOAc (10 mL) was added 10% Pd/C (0.118 g) in EtOAc (1 mL) and the resulting suspension was stirred at 30° C. under a hydrogen atmosphere for 16 hours. The resulting mixture was filtered through Celite and the filtrate concentrated under reduced pressure to give the title compound A28 (0.339 g, 96%); 1H NMR (400 MHz, CDCl3) δ 6.94 (dd, J=8.3 Hz, 1H), 6.41 (dd, J=8.2, 2.4 Hz, 1H), 6.36 (dd, J=12.1, 2.3 Hz, 1H), 4.21 (brs, 2H), 3.65 (s, 2H), 2.84 (m, 3H), 1.75 (bd, J=13.3 Hz, 2H), 1.47 (s, 9H).
Quantity
0.391 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.118 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.